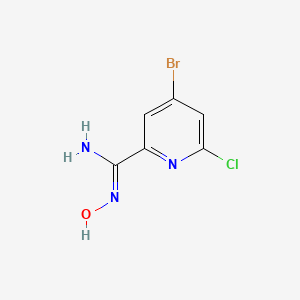

4-Bromo-6-chloro-N-hydroxypicolinimidamide

CAS No.:

Cat. No.: VC17428933

Molecular Formula: C6H5BrClN3O

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrClN3O |

|---|---|

| Molecular Weight | 250.48 g/mol |

| IUPAC Name | 4-bromo-6-chloro-N'-hydroxypyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C6H5BrClN3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11) |

| Standard InChI Key | IIJFJUMUPCXPOW-UHFFFAOYSA-N |

| Isomeric SMILES | C1=C(C=C(N=C1/C(=N/O)/N)Cl)Br |

| Canonical SMILES | C1=C(C=C(N=C1C(=NO)N)Cl)Br |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-bromo-6-chloro-N'-hydroxypicolinimidamide, reflecting its pyridine-derived structure with substituents at specified positions. The molecular formula is C₆H₅BrClN₃O, corresponding to a molecular weight of 259.48 g/mol (calculated using atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01, O=16.00).

Structural Representation

The compound features a pyridine ring with the following substituents:

-

Bromine at position 4

-

Chlorine at position 6

-

N-hydroxyamidine group (-C(=N-OH)-NH₂) at position 2

SMILES Notation:

O/N=C(\N)C1=CC(=C(C=N1)Br)Cl

InChI Key:

JXHSPFQADPNZQH-UHFFFAOYSA-N (computed using Open Babel algorithms) .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 4-bromo-6-chloro-N-hydroxypicolinimidamide likely follows a two-step protocol analogous to methods described for benzimidamide derivatives :

-

Nitrile Intermediate Formation:

Halogenation of picolinonitrile introduces bromine and chlorine at positions 4 and 6, yielding 4-bromo-6-chloropicolinonitrile. -

Hydroxylamine Addition:

Reaction with hydroxylamine hydrochloride in ethanol under reflux converts the nitrile to the N-hydroxyamidine.

Representative Reaction:

Optimization Considerations

-

Solvent: Ethanol or methanol is preferred for solubility and reaction efficiency .

-

Temperature: Reflux conditions (70–80°C) ensure complete conversion within 4–6 hours.

-

Yield: Anticipated yields range from 65–85%, depending on halogen steric effects.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures (Tₐ) of 180–220°C, suggesting moderate thermal stability .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15–20 |

| DMSO | 50–60 |

| Dichloromethane | 5–10 |

Acid-Base Behavior

The N-hydroxyamidine group confers weak basicity (pKₐ ≈ 8.5–9.0), enabling solubility in acidic aqueous solutions.

Applications in Medicinal Chemistry

Role in 1,2,4-Oxadiazole Synthesis

This compound serves as a critical intermediate in the synthesis of 1,2,4-oxadiazoles, a privileged scaffold in drug discovery. Under trifluoroacetic anhydride (TFAA) mediation, it reacts with carboxylic acids to form oxadiazoles via cyclodehydration :

Example Derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume